4-Chlorobenzaldehyde diethyl acetal
Overview
Description
4-Chlorobenzaldehyde diethyl acetal is a chemical compound with the molecular formula C11H15ClO2 and a molecular weight of 214.69 . It is also known by the IUPAC name 1-chloro-4-(diethoxymethyl)benzene . The compound is typically a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzaldehyde diethyl acetal consists of a benzene ring substituted with a chlorine atom and a diethoxymethyl group . The exact structure can be confirmed using techniques such as NMR .
Physical And Chemical Properties Analysis
4-Chlorobenzaldehyde diethyl acetal is a colorless to light yellow clear liquid . It has a boiling point of 129 °C at 15 mmHg and a specific gravity of 1.08 at 20/20 . The compound has a refractive index of 1.49 .
Scientific Research Applications
Application 1: Acetalization of Aldehydes with Alcohols in Green Chemistry
- Summary of the Application : Acetalization is a common strategy for the protection of aldehydes in synthetic chemistry. In this context, 4-Chlorobenzaldehyde diethyl acetal can be used in the acetalization of aldehydes with alcohols. This process is important in organic, medicinal, carbohydrate, and drug design chemistry .
- Methods of Application or Experimental Procedures : The process involves the use of sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate (acid red 52) as a photocatalyst under yellow light irradiation. The reaction conditions were optimized for 4-chlorobenzaldehyde and methanol to obtain 1-chloro-4-(dimethoxymethyl)benzene .
- Results or Outcomes : The process resulted in a wide array of acyclic and cyclic acetals in 75–93% yields. The method shows the efficient acetalization of aldehydes with alcohols at room temperature, the use of abundant and sustainable alcohols as both the solvents and coupling agents, low catalyst loading, short reaction time, and readily available catalyst .
Application 2: Preparation of Dimethyl and Diallyl Acetals of Aromatic Aldehydes
- Summary of the Application : 4-Chlorobenzaldehyde diethyl acetal can be used in the preparation of dimethyl and diallyl acetals of aromatic aldehydes . This process is important in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The procedure involves the use of cerium (IV) ammonium nitrate as a mediator .
- Results or Outcomes : The method provides a mild and efficient procedure for the preparation of dimethyl and diallyl acetals of aromatic aldehydes .
Application 3: Microwave-Mediated Reaction with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine
- Summary of the Application : 4-Chlorobenzaldehyde reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine . This reaction is important in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The reaction is carried out by a microwave-mediated method .
- Results or Outcomes : The reaction provides an efficient method for the synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine .
Application 4: Synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine
- Summary of the Application : 4-Chlorobenzaldehyde reacts with 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine to form (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine . This reaction is important in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The reaction is carried out by a microwave-mediated method .
- Results or Outcomes : The reaction provides an efficient method for the synthesis of (E)-3-tert-Butyl-4-(4-chlorobenzyl)-N-(4-chlorobenzylidene)-1-phenyl-1H-pyrazol-5-amine .
Safety And Hazards
4-Chlorobenzaldehyde diethyl acetal is harmful if swallowed and may cause skin and eye irritation . It may also cause an allergic skin reaction . The compound is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, avoiding contact with skin, eyes, or clothing, and preventing its release into the environment .
properties
IUPAC Name |
1-chloro-4-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBEXMSGZWIPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90315711 | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzaldehyde diethyl acetal | |
CAS RN |
2403-61-4 | |
Record name | 1-Chloro-4-(diethoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 296500 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90315711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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